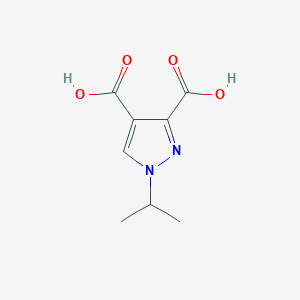
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and may have future applications in the field of medicine.
Scientific Research Applications
Synthesis and Derivatives
- Research on related urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, shows that these compounds can undergo directed lithiation, allowing for the introduction of various substituents. This process yields high yields of substituted products and offers pathways for the synthesis of complex organic molecules, which could have various applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activity
- Urea and thiourea derivatives have been evaluated for their biological activities. For instance, 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their anti-acetylcholinesterase activity, indicating potential applications in treating diseases related to the cholinergic system, such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
- Another study synthesized 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives and evaluated them for their antiparkinsonian activity, indicating potential therapeutic applications (Azam, Alkskas, & Ahmed, 2009).
Chemical Structure and Analysis
- The crystal structure of related compounds, such as 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been characterized, providing insights into the molecular configuration that could be essential for understanding the chemical properties and reactivity of similar compounds (Hu et al., 2018).
Chemical Synthesis Techniques
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a technique for the synthesis of ureas from carboxylic acids, indicating the versatility of synthetic methods available for urea derivatives (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-15-5-4-12-11(14)13-7-10(16-2)9-3-6-17-8-9/h3,6,8,10H,4-5,7H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGTGBADXYQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate](/img/structure/B2427792.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427794.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2427798.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)






![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)